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Introduction

The insertion sequence (IS) 1311, a member of the 1S256 family of transposable elements, is a
significant genetic marker within the Mycobacterium avium complex.[1] Its presence and
polymorphic nature, particularly within Mycobacterium avium subspecies paratuberculosis
(MAP), the causative agent of Johne's disease, have made it a cornerstone for molecular
typing and epidemiological studies.[1][2] This technical guide provides an in-depth analysis of
the genetic structure of the IS1311 element, offering a valuable resource for researchers
engaged in mycobacterial genetics, diagnostics, and the development of novel therapeutic
strategies.

Core Genetic Structure

IS1311 is a mobile genetic element with a length of 1317 base pairs (bp).[1] Its structure is
characteristic of many bacterial insertion sequences, comprising a central protein-coding region
flanked by terminal inverted repeats (IRs). The element encodes a transposase, the enzyme
responsible for its mobility within the host genome.[1]

Terminal Inverted Repeats (IRs)

The ends of the 1S1311 element are defined by imperfect terminal inverted repeats. These
sequences are crucial for recognition and binding by the transposase during the transposition
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process. Analysis of the IS1311 sequence (GenBank Accession: U16276.1) reveals the
following terminal inverted repeat sequences:

Table 1: Terminal Inverted Repeat Sequences of IS1311

Repeat Sequence (5' - 3') Length (bp)
GGAACGTCCCGGGGCGTG
Left IR (IRL)
GT
) ACCACGCCCGGGACGTTCC
Right IR (IRR) T

The Transposase Gene

The central region of IS1311 contains a single open reading frame (ORF) that encodes the
transposase enzyme. This organization is consistent with other members of the 1S256 family of
insertion sequences.

Table 2: Characteristics of the 1IS1311 Transposase Open Reading Frame

Feature Description
ORF Length 1278 bp
Predicted Protein Size 425 amino acids
Start Codon Position 75

Stop Codon Position 1352

Strand Positive (+)
Catalytic Motif DDE

The transposase encoded by 1S1311 belongs to the DDE family of transposases, characterized
by a catalytic triad of three acidic amino acid residues (two aspartates and one glutamate) that
are essential for the enzymatic cleavage and strand transfer reactions during transposition.
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Genetic Organization of IS1311

The genetic map of the 1IS1311 element is relatively simple, consisting of the transposase-
encoding ORF flanked by the terminal inverted repeats.

IS1311 Element (1317 bp)

=Y Transposase (tnp) Open Reading Frame =
1278 bp

Click to download full resolution via product page

Figure 1: Genetic organization of the IS1311 element.

Polymorphisms and Their Significance

Single nucleotide polymorphisms (SNPs) within the 1IS1311 sequence are instrumental in
differentiating between subspecies of M. avium and various strains of MAP.[1][2] These

polymorphisms are frequently exploited in molecular typing methods.

Table 3: Key Single Nucleotide Polymorphisms in IS1311
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Experimental Protocols for 1IS1311 Characterization

The characterization of the 1IS1311 element involves several key molecular biology techniques.
Below are detailed methodologies for DNA extraction, PCR amplification of the 1S1311
element, and inverse PCR to determine flanking genomic sequences.

Genomic DNA Extraction from Mycobacterium

Objective: To isolate high-quality genomic DNA from Mycobacterium cultures suitable for PCR

analysis.

Materials:
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Mycobacterium culture grown in Middlebrook 7H9 broth supplemented with OADC.

Lysis Buffer (e.g., L6 lysis buffer: 5.25 M GuSCN, 50 mM Tris-HCI pH 6.4, 20 mM EDTA,
1.3% Triton X-100).

Sterile microcentrifuge tubes.

Microcentrifuge.

Water bath or heat block.

Protocol:

e Harvest bacterial cells from a liquid culture by centrifugation at 3,000 x g for 20 minutes.
o Resuspend the bacterial pellet in 1 mL of lysis buffer.

 Incubate the suspension at 65°C for 30 minutes to ensure complete lysis.

e Proceed with a standard phenol-chloroform DNA extraction and ethanol precipitation or use
a commercial DNA extraction kit following the manufacturer's instructions.

o Resuspend the purified DNA in sterile TE buffer or nuclease-free water.

o Assess DNA concentration and purity using a spectrophotometer.

PCR Amplification of the 1IS1311 Element

Objective: To amplify a significant portion of the 1IS1311 element for sequencing or restriction
fragment length polymorphism (RFLP) analysis.

Primers:
e M56: 5'-GCT GAC GCATTA CGC AAT G-3'
e M119:5-CCG CCG AAACGATCTAC-3

PCR Reaction Mixture (50 pL):
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Component Final Concentration Volume
10x PCR Buffer 1x 5uL
dNTP Mix (10 mM each) 200 uM luL
M56 Primer (10 uM) 0.2 uM 1L
M119 Primer (10 pM) 0.2 uM 1uL
Taq DNA Polymerase (5 U/uL) 1.25U 0.25 pL
Genomic DNA (50 ng/pL) 100-200 ng 2-4 UL
Nuclease-free water - to 50 pL

Thermal Cycling Conditions:

Step Temperature Duration Cycles
Initial Denaturation 94°C 3 minutes 1
Denaturation 94°C 30 seconds 35
Annealing 61°C 30 seconds

Extension 72°C 1 minute

Final Extension 72°C 10 minutes 1

Hold 4°C 00

Expected Product Size: ~608 bp

Inverse PCR for Flanking Sequence Analysis

Objective: To amplify the unknown genomic DNA sequences flanking a known 1S1311 insertion
site.
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Inverse PCR Workflow

1. Isolate Genomic DNA

y

2. Digest with Restriction Enzyme
(e.g., Sau3Al, HinP1 1, or Msp I)

y

3. Self-ligate Digested Fragments
(favors circularization)

4. Perform Inverse PCR
(primers facing outwards from 1S1311)

y

5. Sequence PCR Product

y

6. Analyze Sequence to Identify
Flanking Region and Insertion Site

Click to download full resolution via product page

Figure 2: Workflow for inverse PCR analysis.

Protocol:

o Genomic DNA Digestion:

o Digest 1-2 ug of genomic DNA with a suitable restriction enzyme that does not cut within
the IS1311 element. Enzymes like Sau3A I, HinP1 I, or Msp | are often used.
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o Incubate at the recommended temperature for the enzyme for at least 4 hours to ensure
complete digestion.

o Heat-inactivate the enzyme according to the manufacturer's instructions.

o Self-Ligation:

[e]

Purify the digested DNA fragments.

o

Perform a self-ligation reaction in a large volume (e.g., 200-400 pL) with T4 DNA ligase at
a low DNA concentration to favor intramolecular ligation (circularization).

o

Incubate overnight at 16°C.

[¢]

Purify the circularized DNA and resuspend in a small volume.
e Inverse PCR Amplification:

o Design primers that bind within the known sequence of 1IS1311 but are oriented to amplify
outwards into the unknown flanking DNA.

o Perform PCR using the circularized DNA as a template. The reaction conditions will need
to be optimized based on the primer design and the expected product size.

e Analysis:
o Analyze the PCR products by agarose gel electrophoresis.

o Purify the amplified DNA fragment and sequence it using the same primers used for the
inverse PCR.

o The resulting sequence will contain a portion of the IS1311 element at both ends and the
intervening flanking genomic DNA, revealing the insertion site.

Conclusion

The 1S1311 element, with its well-defined genetic structure and informative polymorphisms,
remains a critical tool for the molecular epidemiology of Mycobacterium avium subspecies. A
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thorough understanding of its genetic architecture, as detailed in this guide, is essential for its
effective application in research and diagnostics. The provided protocols offer a solid
foundation for the molecular characterization of this important insertion sequence, paving the
way for further investigations into its role in mycobacterial evolution, pathogenesis, and for the
development of advanced diagnostic and therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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